Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in one step while introducing desired pharmacophore groups at specific positions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific ester group, which can influence its reactivity and applications .
Biological Activity
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO3 with a molecular weight of approximately 219.24 g/mol. The compound features a tetrahydroisoquinoline core structure that consists of a benzene ring fused to a piperidine-like ring along with a carboxylate ester functional group, contributing to its biological activity .
Antimicrobial Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains:
- Escherichia coli : Demonstrated potent antibacterial activity against multiple strains .
- MTCC 443 and MTCC 1688 : The compound exhibited strong antibacterial effects against these specific strains .
Antifungal Activity
In addition to antibacterial properties, studies have indicated that this compound shows strong antifungal activity, outperforming existing standard antifungal drugs. This suggests its potential as an alternative treatment in cases of fungal infections .
The biological activity of this compound is believed to stem from its interaction with bacterial DNA gyrase and other cellular targets. Computational binding affinity studies have revealed significant interactions that correlate with its antimicrobial effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
(R)-Mthis compound | C₁₂H₁₃NO₃ | Antimicrobial | Lacks ethyl group; smaller size |
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | C₁₂H₁₅ClN₁O₃ | Neuroprotective | Contains hydrochloride salt; different biological profile |
(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₂H₁₃NO₃ | Antitumor | No ethyl group; more acidic properties |
This table illustrates that while these compounds share a common core structure and exhibit similar biological activities, variations in substituents significantly influence their pharmacological profiles and applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives. One notable study synthesized several novel isoquinoline dipeptides that included this compound. The results showed that these compounds had strong antimicrobial properties and could serve as potential leads for new pharmaceuticals targeting bacterial infections .
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLVVJLTXRNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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